
8-氟-3,4-二氢喹啉-2(1H)-酮
描述
The compound 8-Fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. The presence of fluorine in the molecule is of particular interest due to the unique properties that fluorine imparts, such as increased stability and lipophilicity, which can be beneficial in drug design and development.
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 8-Fluoro-3,4-dihydroquinolin-2(1H)-one, can be achieved through various methods. For instance, a directed ortho-lithiation reaction has been employed to synthesize 8-fluoro-3,4-dihydroisoquinoline, which is closely related to the compound of interest . This intermediate can then undergo various transformations, including fluorine-amine exchange and reduction and alkylation reactions, to yield novel tetrahydroisoquinoline derivatives . Additionally, a one-pot multistep transformation involving Knoevenagel condensation, aza-Michael addition, and electrophilic fluorination has been developed to construct fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated quinolines is characterized by the presence of a fluorine atom, which can significantly influence the molecule's biological activity and physicochemical properties. The absolute configuration and intermediates of related compounds, such as flumequine, have been determined using X-ray crystallography and NMR analysis . These techniques are essential for establishing the stereochemistry of the synthesized compounds, which is crucial for their potential biological activity.
Chemical Reactions Analysis
Fluorinated quinolines can participate in various chemical reactions due to their reactive sites. For example, the amino group in 8-amino-3,4-dihydroisoquinolines, obtained from fluorine-amine exchange, can serve as a starting point for further chemical modifications . The reactivity of the fluorine atom also allows for the introduction of additional functional groups, which can lead to a diverse array of derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The introduction of a fluorine atom into the quinoline ring can alter the physical and chemical properties of the compound. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and potentially improve its ability to cross biological membranes . The presence of fluorine can also affect the molecule's stability, reactivity, and hydrogen bonding capacity, which are important factors in drug design.
科学研究应用
合成与转化
- Hargitai 等人(2018 年)描述了一种合成 8-氟-3,4-二氢异喹啉的方法,该方法是各种转化的关键中间体,包括生产潜在的中枢神经系统候选药物(Hargitai 等人,2018 年)。
抗真菌和抗菌活性
- 郭春(2012 年)合成了 8-氟-2,3-二氢喹啉-4(1H)-酮半碳腙衍生物并评估了它们的抗真菌活性,发现几种化合物表现出显着的抗真菌特性(郭春,2012 年)。
- Al-Hiari 等人(2007 年)研究了新型 8-硝基氟喹诺酮衍生物的抗菌特性,显示出对金黄色葡萄球菌的良好活性以及作为抗菌剂的潜力(Al-Hiari 等人,2007 年)。
抗增殖和抗血小板活性
- 陈等人(2010 年)合成了含肟的 3,4-二氢喹啉-2(1H)-酮衍生物并评估了它们的抗血小板和抗增殖活性,确定了在这些领域具有显着活性的特定化合物(陈等人,2010 年)。
腐蚀检测
- Roshan 等人(2018 年)展示了将 8-羟基喹啉用作环氧涂层中铁离子敏感指示剂以进行腐蚀检测,为金属表面的早期腐蚀检测提供了一种方法(Roshan 等人,2018 年)。
阳离子传感
- Palacios 等人(2007 年)设计了具有扩展共轭荧光团的 8-羟基喹啉基配体,用于基于荧光的传感器阵列,有效地区分阳离子分析物(Palacios 等人,2007 年)。
光致发光研究
- 霍等人(2015 年)研究了具有 8-羟基喹啉配体的新的 Zn(II) 络合物的光致发光特性,证明了取代基体积和电子效应对发射颜色和其他特性的影响(霍等人,2015 年)。
安全和危害
The safety information for 8-Fluoro-3,4-dihydroquinolin-2(1H)-one includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
属性
IUPAC Name |
8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDSPOJPOHHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569015 | |
| Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
143268-79-5 | |
| Record name | 8-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

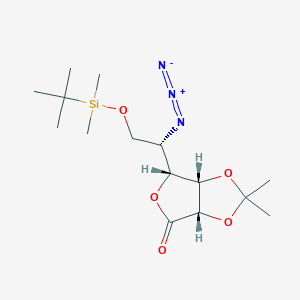
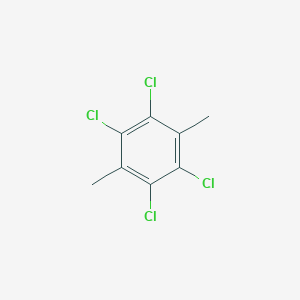
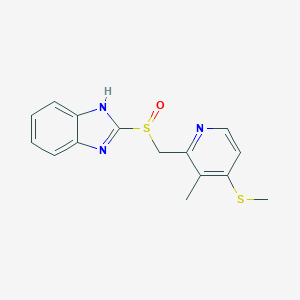
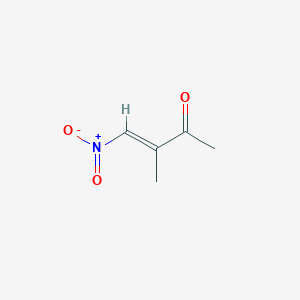


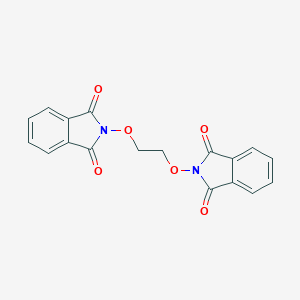
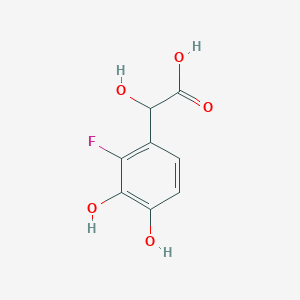
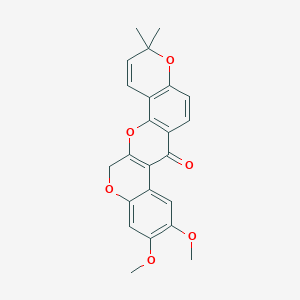


![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)

![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)